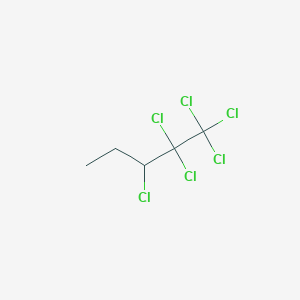
1,1,1,2,2,3-Hexachloropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3-Hexachloropentane is an organic compound with the molecular formula C5H6Cl6 It is a chlorinated hydrocarbon, which means it contains multiple chlorine atoms attached to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1,2,2,3-Hexachloropentane can be synthesized through the chlorination of pentane. The process involves the substitution of hydrogen atoms in pentane with chlorine atoms. This reaction typically occurs under free radical conditions, where chlorine radicals are generated using ultraviolet light or heat. The reaction proceeds through a series of initiation, propagation, and termination steps, ultimately yielding this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are carried out in reactors where pentane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the desired level of chlorination is achieved, and the product is then purified through distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,2,3-Hexachloropentane undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms in the compound can be replaced by other atoms or groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, ammonia, or alkoxide ions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include various substituted pentanes depending on the nucleophile used.
Reduction: Products include less chlorinated pentanes.
Oxidation: Products include chlorinated alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3-Hexachloropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing pharmaceuticals or as a model compound for studying chlorinated hydrocarbons.
Industry: Used in the production of other chemicals and materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,3-Hexachloropentane involves its interaction with various molecular targets. The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in their structure and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Protein Modification: It can modify proteins through covalent attachment, affecting their function.
DNA Interaction: The compound can interact with DNA, potentially causing mutations or other genetic changes.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2,2,3-Hexachloroethane: Similar in structure but with a shorter carbon chain.
1,1,1,2,2,3-Hexachlorobutane: Similar in structure but with a different carbon chain length.
1,1,1,2,2,3-Hexachloropropane: Another chlorinated hydrocarbon with a different carbon chain length.
Uniqueness
1,1,1,2,2,3-Hexachloropentane is unique due to its specific arrangement of chlorine atoms on a pentane backbone. This unique structure gives it distinct chemical properties and reactivity compared to other chlorinated hydrocarbons.
Propiedades
Número CAS |
58213-13-1 |
|---|---|
Fórmula molecular |
C5H6Cl6 |
Peso molecular |
278.8 g/mol |
Nombre IUPAC |
1,1,1,2,2,3-hexachloropentane |
InChI |
InChI=1S/C5H6Cl6/c1-2-3(6)4(7,8)5(9,10)11/h3H,2H2,1H3 |
Clave InChI |
JYBUJRUDSJVLBU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C(Cl)(Cl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



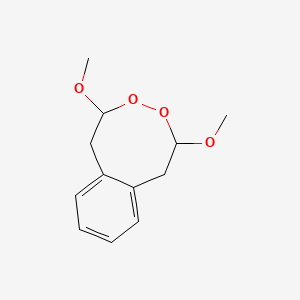
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
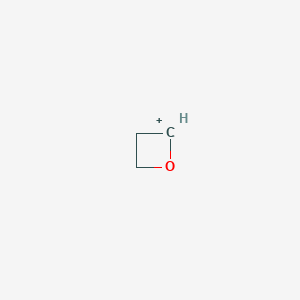


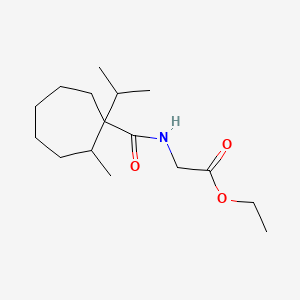

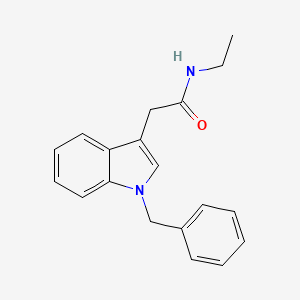
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)


![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
